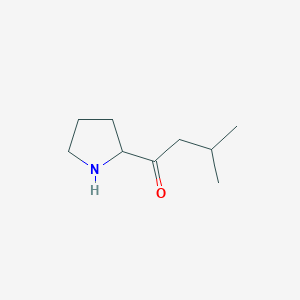
3-Methyl-1-(pyrrolidin-2-YL)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(pyrrolidin-2-YL)butan-1-one: is an organic compound that belongs to the class of valine derivatives It is characterized by the presence of a pyrrolidine ring attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to ensure consistent quality and efficiency. Industrial production may also involve additional purification steps to remove any impurities and ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Methyl-1-(pyrrolidin-2-YL)butan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
- 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one
- 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
- 4F-3-methyl-α-PVP
Comparison: Compared to these similar compounds, 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one is unique due to its specific structural arrangement and the presence of the pyrrolidine ring.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
3-methyl-1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)6-9(11)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
DHPLXRMBKDWSAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




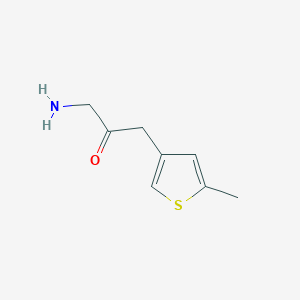
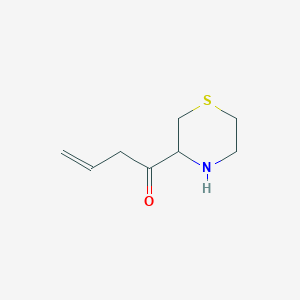
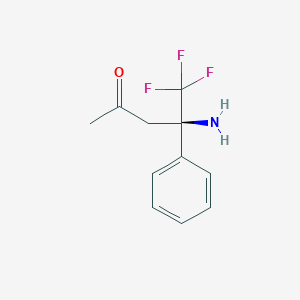
![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)
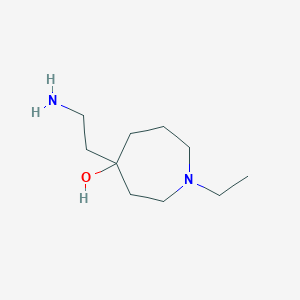

![[1-(3-Methoxypropyl)cyclobutyl]methanol](/img/structure/B13164267.png)
![Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164273.png)

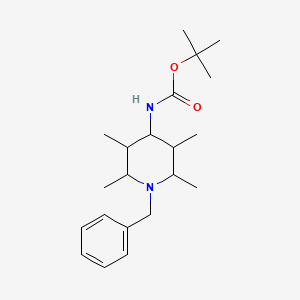

![[4-(1,3-Thiazol-2-yl)phenyl]thiourea](/img/structure/B13164283.png)
